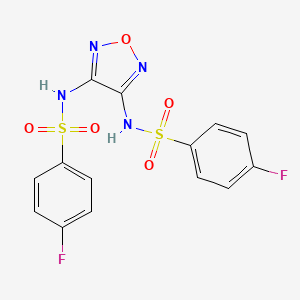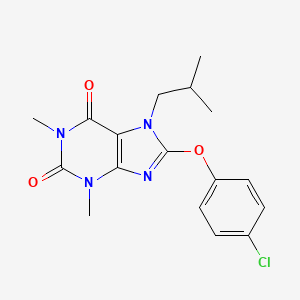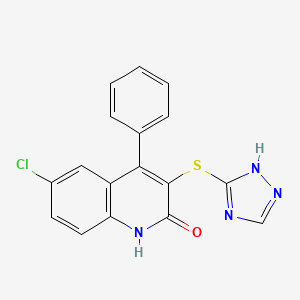![molecular formula C25H28N2O5 B3561454 3,7-bis(4-methoxybenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3561454.png)
3,7-bis(4-methoxybenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Descripción general
Descripción
3,7-bis(4-methoxybenzoyl)-1,5-dimethyl-3,7-diazabicyclo[331]nonan-9-one is a complex organic compound belonging to the class of diazabicyclononanes This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms and multiple aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-bis(4-methoxybenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves a multi-step process. One common method includes the Mannich condensation reaction, where piperidone derivatives react with formaldehyde and primary amines under acidic conditions . This reaction forms the bicyclic core structure, which is then further functionalized with methoxybenzoyl groups through Friedel-Crafts acylation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3,7-bis(4-methoxybenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro, halo, or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3,7-bis(4-methoxybenzoyl)-1,5-dimethyl-3,7-diazabicyclo[33
Mecanismo De Acción
The mechanism of action of 3,7-bis(4-methoxybenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. For instance, it has been shown to bind to κ-opioid receptors, exhibiting analgesic effects . The compound’s bicyclic structure allows it to fit into the receptor’s binding site, modulating its activity and leading to the desired pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,7-diazabicyclo[3.3.1]nonan-9-one derivatives: These compounds share the same bicyclic core but differ in their substituents, leading to variations in their biological activities.
2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes: These derivatives have been studied for their antifungal properties.
Uniqueness
3,7-bis(4-methoxybenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of methoxybenzoyl groups enhances its potential as a pharmacologically active compound, making it a valuable candidate for further research and development .
Propiedades
IUPAC Name |
3,7-bis(4-methoxybenzoyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-24-13-26(21(28)17-5-9-19(31-3)10-6-17)15-25(2,23(24)30)16-27(14-24)22(29)18-7-11-20(32-4)12-8-18/h5-12H,13-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOCSANSBFGDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN(CC(C1=O)(CN(C2)C(=O)C3=CC=C(C=C3)OC)C)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B3561383.png)
![3-{[2-Benzyl-5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl]amino}pr opanoic acid](/img/structure/B3561391.png)

![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B3561406.png)
![N-(3,4-dichlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B3561416.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B3561420.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3561428.png)
![methyl 4-{[4-(4-morpholinyl)-2-quinazolinyl]amino}benzoate](/img/structure/B3561438.png)
![1-{[(3,4-Dichlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B3561442.png)
![1-{2-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ANILINO]-2-OXOETHYL}-4-PIPERIDINECARBOXAMIDE](/img/structure/B3561444.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3561449.png)
![ethyl 4-{N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3561456.png)
